(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Cytotoxic Activities
Research on heteroarylacrylonitriles, including compounds with structures related to “(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile”, has shown their potential in developing anticancer agents. A study by Sa̧czewski et al. (2004) synthesized a series of acrylonitriles with various substituted furan, thiophene, or phenyl rings, demonstrating significant in vitro cytotoxic potency against human cancer cell lines. The study highlighted the importance of the substituent's position and type on the acrylonitrile backbone for cytotoxic activity, suggesting these compounds induce cell death via apoptosis, with some showing superior activity to cisplatin and etoposide (Sa̧czewski et al., 2004).
Regiochemistry in Cycloaddition Reactions
Another study investigated the cycloaddition reactions of unsymmetrical alkenes, providing insights into the regiochemistry of reactions involving acrylonitrile derivatives. The research offers valuable information for synthesizing thiazolidine structures, which can be crucial for developing new compounds with potential biological activities (Epstein et al., 2011).
Antioxidant Properties of Phthalocyanines
Aydin et al. (2017) explored the synthesis of tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups, derived from a related substituted phthalonitrile. These compounds exhibited significant antioxidant properties, surpassing those of standard antioxidants, indicating their potential as novel antioxidant agents (Aydin et al., 2017).
Photophysical and Nonlinear Optical Properties
Studies on the photophysical properties and nonlinear optical limiting of donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, have shown promising results for optoelectronic devices. These compounds demonstrate significant two-photon absorption processes, indicating their potential for protecting human eyes and optical sensors in optical communications (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-12-7-8-15(21-12)9-14(10-18)17-19-16(11-20-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNRNCFGPLQPR-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile |
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